molecular formula C6H13O3P B14343449 Dimethyl 2-methylprop-2-en-1-yl phosphite CAS No. 106319-59-9

Dimethyl 2-methylprop-2-en-1-yl phosphite

Cat. No.: B14343449
CAS No.: 106319-59-9
M. Wt: 164.14 g/mol
InChI Key: KINCYWXKZZSDBC-UHFFFAOYSA-N
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Description

Dimethyl 2-methylprop-2-en-1-yl phosphite is an organophosphorus compound with the molecular formula C₆H₁₃O₃P It is a phosphite ester, which is characterized by the presence of a phosphorus atom bonded to three oxygen atoms, one of which is part of an alkyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl 2-methylprop-2-en-1-yl phosphite can be synthesized through the reaction of 2-methylprop-2-en-1-ol with phosphorus trichloride in the presence of a base such as triethylamine. The reaction proceeds via the formation of an intermediate chlorophosphite, which is then methylated using methanol to yield the final product. The reaction conditions typically involve low temperatures and an inert atmosphere to prevent oxidation and hydrolysis of the reactive intermediates.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction parameters can enhance the efficiency and safety of the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2-methylprop-2-en-1-yl phosphite undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphonate esters using oxidizing agents such as hydrogen peroxide or peracids.

    Reduction: Reduction reactions can convert the phosphite ester to phosphine derivatives, although these reactions are less common.

    Substitution: Nucleophilic substitution reactions can occur at the phosphorus atom, leading to the formation of different phosphite esters or phosphonates.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents are commonly used under mild conditions to avoid over-oxidation.

    Reduction: Reducing agents such as lithium aluminum hydride can be used, typically under anhydrous conditions.

    Substitution: Nucleophiles such as alcohols, amines, or thiols can react with the phosphite ester in the presence of a base to facilitate the substitution process.

Major Products Formed

    Oxidation: Phosphonate esters

    Reduction: Phosphine derivatives

    Substitution: Various substituted phosphite esters or phosphonates

Scientific Research Applications

Dimethyl 2-methylprop-2-en-1-yl phosphite has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphonate esters and other phosphorus-containing compounds.

    Biology: The compound can be used in the study of enzyme mechanisms involving phosphorus-containing substrates.

    Medicine: Research into potential pharmaceutical applications, such as the development of prodrugs or enzyme inhibitors, is ongoing.

    Industry: It is utilized in the production of flame retardants, plasticizers, and other materials that benefit from the incorporation of phosphorus atoms.

Mechanism of Action

The mechanism by which dimethyl 2-methylprop-2-en-1-yl phosphite exerts its effects involves the interaction of the phosphorus atom with various molecular targets. In oxidation reactions, the phosphorus atom undergoes a change in oxidation state, leading to the formation of phosphonate esters. In substitution reactions, the phosphorus atom acts as an electrophile, allowing nucleophiles to attack and replace one of the oxygen atoms bonded to phosphorus. These interactions are facilitated by the electronic properties of the phosphorus atom and the surrounding substituents.

Comparison with Similar Compounds

Dimethyl 2-methylprop-2-en-1-yl phosphite can be compared to other phosphite esters and phosphonates:

    Dimethyl phosphite: Similar in structure but lacks the 2-methylprop-2-en-1-yl group, leading to different reactivity and applications.

    Trimethyl phosphite: Contains three methyl groups bonded to phosphorus, resulting in different chemical properties and uses.

    Diethyl 2-methylprop-2-en-1-yl phosphite:

Conclusion

This compound is a versatile organophosphorus compound with significant potential in various fields of research and industry. Its unique chemical properties and reactivity make it a valuable reagent in organic synthesis and a subject of ongoing scientific investigation.

Properties

CAS No.

106319-59-9

Molecular Formula

C6H13O3P

Molecular Weight

164.14 g/mol

IUPAC Name

dimethyl 2-methylprop-2-enyl phosphite

InChI

InChI=1S/C6H13O3P/c1-6(2)5-9-10(7-3)8-4/h1,5H2,2-4H3

InChI Key

KINCYWXKZZSDBC-UHFFFAOYSA-N

Canonical SMILES

CC(=C)COP(OC)OC

Origin of Product

United States

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